N-cyclohexyl-4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]benzenesulfonamide
Übersicht
Beschreibung
N-cyclohexyl-4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]benzenesulfonamide, also known as CP-122,721, is a sulfonamide-based compound that has been synthesized and extensively studied for its potential use in treating various neurological disorders.
Wirkmechanismus
N-cyclohexyl-4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]benzenesulfonamide acts as a selective antagonist at the dopamine D3 receptor, which is involved in the regulation of dopamine neurotransmission in the brain. By blocking the activity of this receptor, N-cyclohexyl-4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]benzenesulfonamide can modulate dopamine signaling and affect various physiological and behavioral processes, including mood, motivation, and cognition.
Biochemical and Physiological Effects:
N-cyclohexyl-4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]benzenesulfonamide has been shown to have a range of biochemical and physiological effects, including modulation of dopamine signaling, regulation of stress hormone release, and modulation of neuroinflammation. The compound has also been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting its potential as a therapeutic agent for anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclohexyl-4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]benzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for the dopamine D3 receptor, as well as its well-characterized synthesis method and pharmacological profile. However, the compound also has some limitations, including its relatively low solubility and potential for off-target effects at higher concentrations.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclohexyl-4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]benzenesulfonamide, including further optimization of the synthesis method to improve yield and purity, elucidation of the compound's mechanism of action at the molecular level, and exploration of its potential therapeutic applications in various neurological disorders. Additionally, further studies are needed to evaluate the safety and efficacy of N-cyclohexyl-4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]benzenesulfonamide in preclinical and clinical settings, as well as to investigate its potential for use in combination with other drugs or therapies.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]benzenesulfonamide has been studied extensively for its potential use in treating various neurological disorders, including anxiety, depression, and schizophrenia. The compound has been shown to have potent and selective activity at the dopamine D3 receptor, which is implicated in the pathophysiology of these disorders. N-cyclohexyl-4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]benzenesulfonamide has also been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting its potential as a therapeutic agent.
Eigenschaften
IUPAC Name |
N-cyclohexyl-4-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O3S/c29-25(28-19-17-27(18-20-28)23-9-5-2-6-10-23)16-13-21-11-14-24(15-12-21)32(30,31)26-22-7-3-1-4-8-22/h2,5-6,9-12,14-15,22,26H,1,3-4,7-8,13,16-20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUDEKLUDYIYKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)N3CCN(CC3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.